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Compound Name: Benzo[d]thiazole-4-carboxylic acid

Cat. No.: B059935 Get Quote

Introduction

This technical guide offers a detailed examination of the spectroscopic characteristics of

benzothiazoles, a significant class of heterocyclic compounds widely utilized in pharmaceutical

and materials science research. Due to a scarcity of publicly available spectroscopic data for

the specific derivative, Benzo[d]thiazole-4-carboxylic acid, this document will focus on the

well-characterized parent compound, benzothiazole, as a representative model. The principles

and techniques detailed herein are broadly applicable to the analysis of substituted

benzothiazole derivatives. This guide provides tabulated spectroscopic data, comprehensive

experimental methodologies, and a visual representation of a typical analytical workflow.

Spectroscopic Data Analysis: The Molecular
Fingerprint of Benzothiazole
Spectroscopic analysis provides a detailed "fingerprint" of a molecule's structure. The following

sections present quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework

of organic molecules. The ¹H and ¹³C NMR data for benzothiazole provide precise information

about the chemical environment of each proton and carbon atom.[1][2]
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Table 1: ¹H NMR Spectroscopic Data for Benzothiazole[1]

Chemical Shift (δ) ppm Multiplicity Assignment

9.03 Singlet H-2

8.12 Doublet H-4

7.93 Doublet H-7

7.52 Triplet H-5

7.41 Triplet H-6

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Benzothiazole[2]

Chemical Shift (δ) ppm Assignment

156.4 C-2

153.2 C-7a

134.8 C-3a

126.4 C-6

125.1 C-5

124.3 C-4

121.9 C-7

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of benzothiazole shows characteristic peaks

corresponding to the vibrations of its aromatic and heterocyclic rings.
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Table 3: IR Spectroscopic Data for Benzothiazole

Wavenumber (cm⁻¹) Assignment

3060 Aromatic C-H Stretch

1600-1450 Aromatic C=C Stretch

~1500 C=N Stretch

~860 C-S Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For benzothiazole, the molecular ion peak ([M]⁺) is observed at an m/z

corresponding to its molecular weight (135.19 g/mol ).[3]

Table 4: Mass Spectrometry Data for Benzothiazole[3]

m/z Assignment

135 Molecular Ion [M]⁺

108 [M - HCN]⁺

91 [C₆H₅S]⁺

69 [C₄H₃S]⁺

Experimental Protocols
The following sections detail the generalized procedures for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
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Sample Preparation: A small quantity of the benzothiazole sample is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃).

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the sample solution

to serve as an internal reference for the chemical shifts (0 ppm).

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the magnetic field

is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H

and ¹³C NMR spectra.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied to the

spectrum.

IR Spectroscopy Protocol
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground

with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The spectrum is recorded by passing a beam of infrared radiation through the sample and

measuring the absorption at different wavenumbers.

Background Correction: A background spectrum of the empty sample holder (or a pure KBr

pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and

instrumental interferences.

Mass Spectrometry Protocol
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS).

Sample Introduction: The sample is introduced into the ionization source of the mass

spectrometer. For volatile compounds like benzothiazole, this is often done via a heated inlet

or the effluent from a gas chromatograph.
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Ionization: The sample molecules are ionized, typically using electron ionization (EI), which

involves bombarding the molecules with a high-energy electron beam.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like benzothiazole.
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Caption: Generalized workflow for spectroscopic analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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